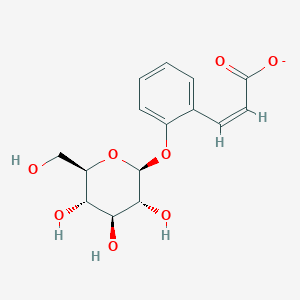
2-(beta-D-glucosyloxy)-cis-cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(beta-D-glucosyloxy)-cis-cinnamate is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-(beta-D-glucosyl)oxy-cis-cinnamic acid; major species ar pH 7.3. It is a conjugate base of a 2-(beta-D-glucosyloxy)-cis-cinnamic acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
2-(beta-D-glucosyloxy)-cis-cinnamate is a hydroxy monocarboxylic acid anion characterized by the presence of a glucosyl group attached to the cinnamate structure. This modification enhances its solubility and bioactivity, making it a subject of interest in various research areas.
Medicinal Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage, such as cancer and cardiovascular diseases .
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. Its mechanism involves modulating signaling pathways associated with inflammation, making it a candidate for further pharmacological development .
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. This characteristic is particularly valuable in the development of natural preservatives for food products and therapeutic agents for infectious diseases .
Agricultural Applications
Plant Growth Regulation
this compound has been investigated for its role as a plant growth regulator. It promotes growth and development in certain plant species by enhancing photosynthetic efficiency and nutrient uptake .
Pest Resistance
Research indicates that this compound may enhance pest resistance in plants. By modifying secondary metabolite pathways, it can increase the production of defensive compounds, thus reducing the need for synthetic pesticides .
Food Science Applications
Natural Preservatives
Due to its antimicrobial properties, this compound is being explored as a natural food preservative. Its ability to inhibit microbial growth can extend the shelf life of perishable products without the adverse effects associated with synthetic preservatives .
Flavor Enhancer
The compound's pleasant aroma and flavor profile make it suitable for use as a natural flavoring agent in food products. Its incorporation could enhance consumer acceptance of food items while providing health benefits associated with its bioactive properties .
Case Studies
Analyse Des Réactions Chimiques
Biosynthetic Pathway
The compound forms through enzymatic glycosylation:
Reaction :
cis-coumarinic acid + UDP-α-D-glucose → 2-(β-D-glucosyloxy)-cis-cinnamate + UDP + H⁺
This glycosylation masks the reactive phenolic group, reducing autoxidation risks while enabling compartmentalization .
Hydrolytic Reactions
The glucosyl group is cleaved by specific hydrolases:
Reaction :
2-(β-D-glucosyloxy)-cis-cinnamate + H₂O → cis-coumarinic acid + D-glucose
Enzymatic Modifications
The compound participates in secondary metabolic pathways:
Acyl Transfer
Reaction :
2-(β-D-glucosyloxy)-cis-cinnamate + acetyl-CoA → acetylated derivative + CoA
Oxidative Coupling
Reaction :
2×(2-(β-D-glucosyloxy)-cis-cinnamate) + O₂ → dimeric lignan + 2 H₂O
Stability and Reactivity
| Factor | Effect on Compound |
|---|---|
| pH > 8.0 | Non-enzymatic β-glucosidic bond hydrolysis accelerates |
| UV exposure | Cis-trans isomerization at the cinnamate double bond |
| Metal ions (Fe³⁺/Cu²⁺) | Catalyze oxidative degradation of the aglycone |
Biological Interactions
-
Detoxification : Glucosylation neutralizes electrophilic sites on coumarinic acid, reducing cytotoxicity .
-
Pathogen defense : Hydrolysis by β-glucosidases during herbivory releases antimicrobial coumarinic acid .
-
Pollutant metabolism : Serves as a model substrate for studying xenobiotic glucosylation in phytoremediation .
This glycoside’s reactivity is tightly regulated by spatial separation of UGTs and GHs, ensuring controlled activation of its aglycone in plants .
Propriétés
Formule moléculaire |
C15H17O8- |
|---|---|
Poids moléculaire |
325.29 g/mol |
Nom IUPAC |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/p-1/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
Clé InChI |
GVRIYIMNJGULCZ-QLFWQTQQSA-M |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\C(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















